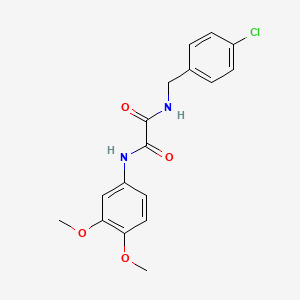

N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide, also known as CDEA, is a chemical compound that has been extensively studied for its potential use in scientific research. CDEA is a member of the family of ethanediamide compounds, which have been shown to have a wide range of biological and pharmacological activities.

Applications De Recherche Scientifique

Structural and Catalytic Properties

N-(4-chlorobenzyl)-N',N'-dimethyl-N-(2-pyridinio)-1,2-ethanediammonium tetrachlorocopper(II) showcases the dication of chloropyramine within its crystal structure, exhibiting a flattened-tetrahedral geometry for the CuCl4²⁻ anion. This compound's relevance extends to its potent anti-allergic properties, particularly effective on H1-type receptors, indicating its potential in pharmaceutical applications beyond its structural significance (Parvez & Sabir, 1997).

Enzymatic Degradation and Environmental Remediation

The study on immobilized horseradish peroxidase for 2,4-dichlorophenol removal from wastewater highlights the use of ethanediamine-modified beads for environmental remediation. This approach leverages the enzymatic degradation capabilities to address the challenge of toxic pollutants in industrial wastewater, showcasing a sustainable method for environmental clean-up processes (Wang et al., 2015).

Photocatalytic Mineralization

The TiO2/BaTiO3-assisted photocatalytic mineralization of diclofop-methyl under UV-light irradiation in the presence of oxidizing agents provides insights into advanced oxidation processes for degrading persistent organic pollutants. This study underscores the efficacy of photocatalysis in breaking down complex chemical structures, offering a promising avenue for the treatment of contaminated water sources and soil environments (Devi & Krishnamurthy, 2009).

Synthetic and Catalytic Chemistry

Research on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes emphasizes the compound's role in facilitating complex chemical reactions. This highlights its application in synthetic chemistry, where it serves as a catalyst to promote the formation of various organic compounds, thus contributing to advancements in the synthesis of pharmaceuticals, agrochemicals, and materials science (Jiménez-Rodríguez et al., 2005).

Fungal Biodegradation

The novel metabolic pathway for the biodegradation of DDT by white rot fungi, Phlebia lindtneri and Phlebia brevispora, illustrates the potential of biological systems in breaking down hazardous substances like DDT. This research contributes to the field of bioremediation, showcasing how microorganisms can be harnessed to clean up environmental pollutants, thereby reducing their harmful impact on ecosystems (Xiao et al., 2011).

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4/c1-23-14-8-7-13(9-15(14)24-2)20-17(22)16(21)19-10-11-3-5-12(18)6-4-11/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONERQUCIWKNSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-N'-(3,4-dimethoxyphenyl)ethanediamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2469466.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2469470.png)

![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)

![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)

![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)

![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)